3-Methyl-1-(2-piperidino-phenyl)-1-butylamine
Overview
Description
3-Methyl-1-(2-piperidino-phenyl)-1-butylamine is a chemical compound with significant importance in various fields, particularly in the synthesis of pharmaceuticals. It is an intermediate in the production of repaglinide, an oral hypoglycemic agent used to treat type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine involves several steps:
Extraction and Purification: The product is extracted with ethyl acetate, washed with brine, and the solvent is removed by evaporation to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2-piperidino-phenyl)-1-butylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
3-Methyl-1-(2-piperidino-phenyl)-1-butylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: It is a key intermediate in the production of repaglinide, a drug used to manage type 2 diabetes.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine involves its interaction with specific molecular targets and pathways. In the context of repaglinide synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-[N-[1-(2-piperidino-phenyl)-3-methyl-1-butyl]aminocarbonylmethyl]-benzoic acid
- (S)-1-(2-piperidino-phenyl)-3-methyl-1-butyl-N-4-methoxybenzyl-ammonium L-mandelate
Uniqueness
3-Methyl-1-(2-piperidino-phenyl)-1-butylamine is unique due to its specific structure and its role as an intermediate in the synthesis of repaglinide. Its chemical properties and reactivity make it a valuable compound in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARYLRSDNWJCJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1N2CCCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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